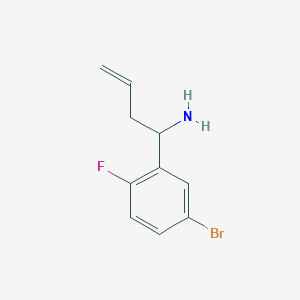

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

Description

Stereoisomerism

The compound exhibits chirality at carbon 1 (the amine-bearing carbon), resulting in two enantiomers:

- (R)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine

- (S)-1-(5-bromo-2-fluorophenyl)but-3-en-1-amine

The enantiomers are non-superimposable mirror images, differing in their spatial arrangement. Chirality significantly impacts biological activity and synthetic pathways, as seen in related amines .

Conformational Analysis

The butenyl chain’s double bond (between carbons 3 and 4) restricts rotation, stabilizing specific conformers. Two primary conformations are possible:

- s-cis : The phenyl group and the amine are on the same side of the double bond.

- s-trans : The phenyl group and the amine are on opposite sides.

These conformers influence molecular geometry and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Absence of Geometric Isomerism

Despite the double bond, geometric isomerism (cis/trans) is not observed in this compound. Both carbons involved in the double bond (C3 and C4) are bonded to identical groups ($$-\text{CH}_2-$$), making distinction between cis and trans configurations irrelevant.

Table 1: Summary of Isomeric Variations

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2 |

InChI Key |

LIEMMIZRAOUPMI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=C(C=CC(=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Annulation

A prominent method involves Pd-catalyzed cascade cyclization and cross-coupling reactions starting from 5-(2-bromophenyl)pent-3-en-1-ynes or related intermediates. The process includes:

- Oxidative addition of the aryl bromide to Pd(0).

- Insertion of alkene or alkyne moieties.

- C–H activation and reductive elimination to form the desired carbon framework.

This methodology enables the formation of complex structures with high regio- and stereoselectivity. Although primarily used for benzo[a]fluorene derivatives, the mechanistic principles apply to the synthesis of this compound analogs by modifying substrates and reaction conditions.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)2 or Pd(PPh3)4 |

| Ligand | DPEphos or PPh3 |

| Base | Tributylamine (Bu3N), 3 equiv |

| Solvent | DMF |

| Temperature | 140–160 °C |

| Reaction Time | 16 hours |

Yields for related substrates range from moderate to high (up to 90%) depending on substituents and reaction optimization.

Enantioselective Synthesis Using β-Fluoro Amines Intermediates

For the preparation of the (R)-enantiomer of this compound, enantioselective synthesis is employed. This approach often involves:

- Using β-fluoro amine intermediates synthesized via Brønsted base catalysis.

- Enantioselective addition or substitution reactions to introduce the amine group with stereocontrol.

- Manipulation of aryl halides to install the bromo and fluoro substituents before amine functionalization.

This method enhances selectivity and yield, producing optically active compounds suitable for medicinal chemistry applications.

Cross-Coupling Using Suzuki–Miyaura and Sonogashira Reactions

Recent advances include the use of Suzuki–Miyaura and Sonogashira cross-coupling reactions to prepare fluoroalkenes and fluoroenynes from multihalogenated fluorovinyl ethers. These methods:

- Utilize aryl halides with reactive bromine atoms.

- Employ palladium catalysts with appropriate ligands.

- Yield fluoroalkene and fluoroenyne intermediates that can be further elaborated to amines.

This approach offers modularity and efficiency in introducing fluorinated and brominated motifs into organic frameworks.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed methods are highly effective for substrates bearing bromine and fluorine substituents, enabling selective activation of C–Br bonds without disturbing the C–F bond, which is crucial for preserving the fluorine substituent.

- Enantioselective synthesis routes provide the chiral amine with potential applications in medicinal chemistry due to the biological activity of such stereoisomers.

- Cross-coupling reactions offer modular and scalable routes to construct the carbon skeleton before amine installation.

- Reaction optimization including choice of base, ligand, and temperature significantly impacts yield and selectivity.

- Purification typically involves silica gel chromatography, with solvents such as hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

- Electronic Effects : The 5-bromo-2-fluoro substitution pattern creates a strong electron-withdrawing environment, contrasting with electron-donating groups like methoxy (4-OCH₃) in 1-(4-methoxyphenyl)but-3-en-1-amine. This impacts the amine’s basicity and reactivity in nucleophilic reactions .

- Ring Systems : Cyclopropane-containing analogues (e.g., 1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to the linear but-3-enyl chain .

Physical and Spectroscopic Properties

Table 2: Comparative NMR Data (Selected Protons)

- The bromo and fluoro substituents are expected to deshield adjacent protons, leading to downfield shifts in aromatic and allylic protons compared to chloro or methoxy analogues .

Stability and Reactivity

- Thermal Stability : The linear enamine chain in the target compound is less strained than cyclopropane derivatives (), suggesting greater thermal stability but reduced propensity for ring-opening reactions .

- Oxidative Sensitivity : Unlike PIPBA (), which responds to radical initiators, the bromo-fluoro variant may exhibit distinct oxidative behavior due to halogen-mediated radical scavenging .

Biological Activity

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine is an α,β-unsaturated carbonyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antibacterial properties, molecular interactions, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Chemical Structure and Properties

The compound features a bromo and fluorine substitution on the phenyl ring, contributing to its unique reactivity and biological properties. The unsaturated amine structure allows for various interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of related compounds that share structural similarities with this compound. For instance, a study employing molecular docking analysis identified several protein targets such as DNA gyrase and dihydrofolate reductase (DHFR) that are inhibited by these compounds. The binding affinities were assessed using tools like AutoDock and Vina, revealing promising interactions that could lead to effective antibacterial agents .

Table 1: Binding Affinities of Target Proteins

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| DNA Gyrase | 1KZN | -8.5 |

| Dihydrofolate Reductase (DHFR) | 2W9S | -7.9 |

| Glucose 6-phosphate Synthase | 1MOQ | -8.0 |

Molecular Docking Studies

Molecular docking studies have shown that the compound can effectively bind to various targets implicated in bacterial growth inhibition. The predicted binding modes suggest that the compound may disrupt essential bacterial processes by targeting these proteins.

ADMET Properties

The ADMET profile of this compound indicates favorable oral bioavailability and permeability across biological membranes. The compound exhibits:

- High Human Intestinal Absorption (HIA) : Indicating potential effectiveness when administered orally.

- Blood-Brain Barrier (BBB) Penetration : Suggesting possible central nervous system activity .

Table 2: ADMET Characteristics

| Property | Value |

|---|---|

| LogP | 3.2 |

| Caco-2 Permeability | Moderate |

| HIA | High |

| BBB Penetration | Yes |

Case Studies

In vivo studies have been limited but suggest that compounds structurally similar to this compound show significant pharmacological effects. For example, a related compound demonstrated a marked reduction in tumor growth in xenograft models, indicating potential anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.